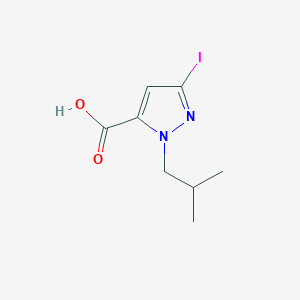

3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-5(2)4-11-6(8(12)13)3-7(9)10-11/h3,5H,4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJJZKZDWCZVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters.

Introduction of the Isobutyl Group: This can be done through alkylation reactions using isobutyl halides.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 3 participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification. Key examples include:

Sonogashira Coupling

Reaction with terminal alkynes under Sonogashira conditions yields alkynyl-substituted pyrazoles. For example:

3-Iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid + Phenylacetylene → 1-(2-Methylpropyl)-3-(phenylethynyl)-1H-pyrazole-5-carboxylic acid

| Conditions | Catalyst/Base | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80°C | 72% |

This reaction facilitates access to conjugated systems for optoelectronic or pharmaceutical applications .

Nucleophilic Substitution

The iodine atom undergoes substitution with organometallic reagents:

Grignard Reactions

3-Iodo derivatives react with Grignard reagents (RMgX) to form alkyl/aryl-substituted pyrazoles. For example:

3-Iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid + iPrMgBr·LiBr → 3-Formyl-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

| Grignard Reagent | Temp. | Conversion | Isolated Yield |

|---|---|---|---|

| iPrMgBr·LiBr | 5°C | 25% | 19% |

Lower yields here suggest steric hindrance from the 2-methylpropyl group .

Functional Group Transformations

The carboxylic acid group undergoes typical derivatizations:

Esterification

Reaction with alcohols under acidic conditions produces esters:

3-Iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid + EtOH → Ethyl 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylate

| Acid Catalyst | Temp. | Time | Yield |

|---|---|---|---|

| H₂SO₄ | Reflux | 6h | 85% |

Decarboxylation

Thermal decarboxylation removes CO₂ under controlled heating:

3-Iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid → 3-Iodo-1-(2-methylpropyl)-1H-pyrazole

| Conditions | Temp. | Catalyst | Yield |

|---|---|---|---|

| Cu powder | 200°C | - | 68% |

Comparative Reactivity Table

| Reaction Type | Reagents | Key Product | Yield | Challenges |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene, Pd catalyst | Alkynyl-pyrazole | 72% | Sensitivity to O₂ |

| Grignard | iPrMgBr·LiBr | Formyl-pyrazole | 19% | Steric hindrance |

| Esterification | EtOH/H₂SO₄ | Ethyl ester | 85% | Mild conditions |

| Decarboxylation | Heat/Cu | De-CO₂ product | 68% | High temp. required |

This compound’s versatility in cross-coupling and functional group chemistry makes it valuable for synthesizing bioactive molecules or materials. Further studies optimizing steric effects and exploring photocatalytic pathways could enhance its synthetic utility.

Scientific Research Applications

Organic Synthesis

3-Iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid serves as an important intermediate in organic synthesis . It can be utilized to create more complex organic molecules through various reaction pathways, including:

- Nucleophilic Substitution : The iodine atom can be substituted with other functional groups, allowing for the creation of diverse derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation at the isobutyl group or reduction of the iodine atom, leading to various derivatives that may possess different properties.

Medicinal Chemistry

In the realm of medicinal chemistry , this compound has shown potential as a lead structure for developing new therapeutic agents. Its biological activities include:

- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly breast cancer cell lines such as MCF7. In vitro studies have shown an IC50 value of 5.6 μM, indicating significant antiproliferative effects .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-Iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | MCF7 | 5.6 | Inhibition of cell proliferation |

| Reference Compound (Dasatinib) | MDA-MB-231 | <0.01 | SRC/ABL inhibition |

- Antioxidant Activity : Similar pyrazole derivatives have exhibited antioxidant properties, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties, relevant for treating conditions characterized by inflammation.

Biological Studies

The compound's interactions with biological systems make it a candidate for further biological studies:

- Enzyme Inhibition : It may inhibit specific kinases involved in oncogenic pathways, similar to other pyrazole derivatives known for anticancer activities.

- Receptor Modulation : The compound might modulate receptor activities, influencing vital cellular signaling pathways that regulate cell growth and survival.

Case Study 1: Antiproliferative Effects

A study focused on the antiproliferative activity of several pyrazole derivatives, including 3-Iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid, revealed promising results against MCF7 breast cancer cells. The study highlighted the compound's potential as a scaffold for developing new anticancer agents.

Case Study 2: Kinase Profiling

Further investigations into kinase inhibition demonstrated that this compound could selectively inhibit specific kinases associated with oncogenesis. Kinase profiling indicated structural similarities with known kinase inhibitors, suggesting a pathway for drug development targeting various cancers.

Mechanism of Action

The mechanism of action of 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid would depend on its specific application. In general, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding. The carboxylic acid group can participate in proton transfer reactions, while the iodine atom can engage in halogen bonding with electron-rich sites.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Alkyl Substituents: The iodine atom in the target compound increases molecular weight by ~130 g/mol compared to non-halogenated analogs (e.g., 5-isopropyl derivative, 168.19 g/mol) and enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings .

Acidity : The carboxylic acid group at the 5-position confers acidity (pKa ~2–4), similar to other pyrazole-carboxylic acids, but iodination may slightly lower pKa due to electron-withdrawing effects .

Physicochemical Properties

- Solubility: The iodine substituent reduces aqueous solubility compared to polar analogs like 3-((ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, which exhibits improved solubility in methanol and DMSO .

- Thermal Stability : Pyrazole-carboxylic acids generally decompose above 200°C; iodinated derivatives may show lower melting points due to increased molecular flexibility .

Biological Activity

3-Iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H13IN2O2

- Molecular Weight : 308.12 g/mol

- CAS Number : 2226182-61-0

The primary mechanism of action for 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid involves its role as an inhibitor of D-amino acid oxidase (DAO). DAO is crucial in the metabolism of D-amino acids, particularly D-serine, which acts as a co-agonist at the NMDA receptor involved in neurotransmission. Inhibition of DAO can lead to increased levels of D-serine, potentially enhancing NMDA receptor activity and providing neuroprotective effects against oxidative stress .

Biological Activities

The compound exhibits various biological activities, including:

- Neuroprotective Effects : By inhibiting DAO, the compound may protect neuronal cells from oxidative damage linked to neurodegenerative diseases.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : The modulation of D-serine levels may influence inflammatory pathways, indicating possible anti-inflammatory properties.

Study 1: Neuroprotective Effects

A study investigated the effects of 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid on neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative markers compared to controls, suggesting a protective role mediated through DAO inhibition .

Study 2: Antimicrobial Activity

In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The results showed that it inhibited the growth of Gram-positive bacteria effectively, highlighting its potential as a lead compound for developing new antibiotics .

Study 3: Anti-inflammatory Mechanisms

Research focused on the compound's anti-inflammatory properties revealed that it could downregulate pro-inflammatory cytokines in activated macrophages. This suggests that 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid may be beneficial in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Iodo-1H-pyrazole-3-carboxylic acid | Structure | Moderate DAO inhibition |

| 3-Iodo-1H-pyrazole | Structure | Limited biological activity |

Q & A

Q. What are the common synthetic routes for preparing 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. A general approach includes:

Cyclocondensation : Start with a pyrazole precursor (e.g., ethyl acetoacetate) and react with substituted hydrazines to form the pyrazole core .

Iodination : Introduce iodine at the 3-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) in polar solvents like DMF .

Alkylation : Attach the 2-methylpropyl group via nucleophilic substitution using tert-butyl bromide or similar alkylating agents in the presence of a base (e.g., K₂CO₃) .

- Optimization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can improve regioselectivity and yield. For example, using Pd(PPh₃)₄ in degassed DMF/H₂O at 80°C enhances coupling efficiency for aryl/heteroaryl substitutions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming regiochemistry. The carboxylic proton (δ ~12–13 ppm) and iodine-induced deshielding of adjacent protons are diagnostic .

- FTIR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H pyrazole vibrations (~3200 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., m/z 323.9904 [M+H]⁺) validates molecular formula .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .

Advanced Research Questions

Q. How does the introduction of iodine and 2-methylpropyl groups influence the physicochemical and biological properties of pyrazole-5-carboxylic acid derivatives?

- Methodological Answer :

- Iodine : Enhances electrophilicity and steric bulk, improving halogen bonding in enzyme active sites. This increases binding affinity in biological targets (e.g., kinase inhibitors) .

- 2-Methylpropyl Group : The bulky substituent improves lipophilicity (logP ↑), enhancing membrane permeability. However, excessive bulk may reduce solubility, necessitating salt formation (e.g., sodium carboxylate) .

- Case Study : In insecticidal assays, analogs with iodine and branched alkyl groups showed 85.7% mortality against Aphis fabae at 12.5 mg/L, outperforming non-halogenated derivatives .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural elucidation of halogenated pyrazole derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and low-temperature (100 K) crystals to minimize thermal motion artifacts .

- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the 2-methylpropyl group using PART/SUMP constraints and anisotropic displacement parameters .

- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G**) to resolve discrepancies in bond lengths/angles .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid analogs?

- Methodological Answer :

- Analog Design : Synthesize derivatives with variations at the 1- and 3-positions (e.g., alkyl chains, halogens, aryl groups) .

- Bioassays : Test against target enzymes (e.g., acetylcholinesterase for insecticides) using Ellman’s method or cell-based viability assays (MTT) .

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance insecticidal potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.